2-Bromo-5-phenylthiazole
Overview
Description
2-Bromo-5-phenylthiazole is a compound that belongs to the thiazole family, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of the bromine atom at the second position and a phenyl group at the fifth position on the thiazole ring is characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of ammonium salts of isothiazolethiones with various reagents. For instance, the reaction with p-bromophenacyl bromide can yield 5-(p-bromophenacylthio)-isothiazoles . Although not directly synthesizing 2-Bromo-5-phenylthiazole, this method provides insight into the synthetic routes that could be adapted for its production. Additionally, the reaction of thioureas with phenacyl bromides has been shown to yield trisubstituted thiazoles, which suggests a potential synthetic pathway for 2-Bromo-5-phenylthiazole by choosing appropriate starting materials .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was investigated using FT-IR, NMR, and computational methods . Similarly, the structure of 2-bromo-5-nitrothiazole was studied using FTIR, FT-Raman, and quantum chemical calculations . These studies provide a framework for understanding the molecular structure of 2-Bromo-5-phenylthiazole, which can be analyzed using similar techniques.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the ring. The reactivity of such compounds can be influenced by substituents on the thiazole ring, as seen in the study of the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides leading to new thiazole synthesis . The chemical reactivity can also be predicted using Conceptual Density Functional Theory (CDFT), which provides insights into global reactivity descriptors and local nucleophilic/electrophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by their vibrational frequencies, molecular geometry, thermodynamic properties, and non-linear optical properties. For example, the vibrational assignment and analysis of 2-bromo-5-nitrothiazole were carried out using experimental and theoretical data, providing information on the compound's stability and reactivity . The first hyperpolarizability of a compound is indicative of its suitability for non-linear optical (NLO) studies, which is an important physical property . These analyses are relevant for understanding the properties of 2-Bromo-5-phenylthiazole.
Scientific Research Applications
Microwave Irradiation in Synthesis
Derivatives of 2-amino-4-phenylthiazole, such as 2-amino-5-bromo-4-phenylthiazole, have garnered significant scientific interest due to their broad spectrum of biological activities. The synthesis of these derivatives under microwave irradiation has been explored to address challenges like long reaction times in traditional synthesis methods (Khrustalev, 2009).
Antitumor Activity
2-Aminothiazole derivatives, including those with bromo and phenyl substitutions, have been evaluated for their antitumor activities. Certain compounds in this series demonstrated potent antitumor activities, prompting investigations into structure-activity relationships (Li et al., 2016).
Potential as Plant Growth Regulators
The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, starting from α-bromo ketones, has been conducted for testing as potential plant growth regulators (Teitei, 1980).
Corrosion Inhibition
Phenylthiazole derivatives, including 2-acetylamino-5-p-bromophenylazo-4-phenylthiazole, have been studied for their inhibitive action on zinc corrosion in hydrochloric acid solutions. These studies included methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Fouda et al., 2008).
Synthesis of Novel Compounds
Reactions involving 5-Bromoacetyl-4-methyl-2-phenylthiazole have led to the synthesis of various derivatives such as pyrrolidinopyrazolione, pyrazole, triazoline, thiadiazoline, and 5-arylazothiazole derivatives. These compounds were confirmed through spectral and analytical analyses (Abdelhamid et al., 2000).
Antidepressant Activity and Toxicological Properties
The synthesis of 3-aryloxy- and 3-phenylsulfanylthietane 1,1-dioxides, starting from 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, was investigated for antidepressant activity. Notably, one compound demonstrated significant antidepressant effects, comparable to reference drugs, with predictions of low toxicity risks (Klen et al., 2016).
Acetylcholinesterase Inhibitors
N-Acyl-4-phenylthiazole-2-amines, synthesized from substituted 2-bromo-1-acetophenones, have shown inhibitory activity on acetylcholinesterase. One compound, in particular, demonstrated superior inhibitory activity compared to known inhibitors (Ma et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for “2-Bromo-5-phenylthiazole” are not mentioned in the retrieved papers, thiazoles are a versatile heterocycle present in several drugs used in cancer therapy . This suggests that “2-Bromo-5-phenylthiazole” and its derivatives could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
2-bromo-5-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKZVBNEAECJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444076 | |
Record name | 2-Bromo-5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenylthiazole | |
CAS RN |
133311-51-0 | |
Record name | 2-Bromo-5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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